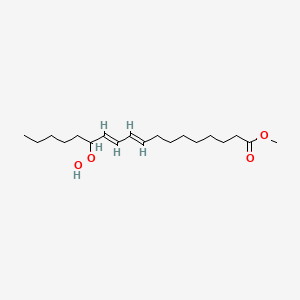

9,11-Octadecadienoic acid, 13-hydroperoxy-, methyl ester, (E,E)-

CAS No.: 32671-93-5

Cat. No.: VC17132026

Molecular Formula: C19H34O4

Molecular Weight: 326.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 32671-93-5 |

|---|---|

| Molecular Formula | C19H34O4 |

| Molecular Weight | 326.5 g/mol |

| IUPAC Name | methyl (9E,11E)-13-hydroperoxyoctadeca-9,11-dienoate |

| Standard InChI | InChI=1S/C19H34O4/c1-3-4-12-15-18(23-21)16-13-10-8-6-5-7-9-11-14-17-19(20)22-2/h8,10,13,16,18,21H,3-7,9,11-12,14-15,17H2,1-2H3/b10-8+,16-13+ |

| Standard InChI Key | WWBBEXJQOOTEIL-ZQHUEGGHSA-N |

| Isomeric SMILES | CCCCCC(/C=C/C=C/CCCCCCCC(=O)OC)OO |

| Canonical SMILES | CCCCCC(C=CC=CCCCCCCCC(=O)OC)OO |

Introduction

Chemical Identity and Structural Characteristics

Systematic Nomenclature and Synonyms

The compound is systematically named methyl (13S)-13-hydroperoxy-(9Z,11E)-octadeca-9,11-dienoate under IUPAC guidelines, reflecting its esterified carboxyl group, hydroperoxy substituent at position 13, and conjugated (E,E) double-bond geometry . Alternative designations include:

-

EC Number: 605-781-7

-

CAS Registry: 17675-24-0

-

Synonyms: Conjugated methyl octadecadienoate hydroperoxide, 13-HPODE-Me .

Molecular Architecture

The structure comprises an 18-carbon chain with:

-

A methyl ester group at C1

-

Conjugated double bonds at C9–C10 (Z) and C11–C12 (E)

-

A hydroperoxy (-OOH) group at C13 in the (S) configuration .

This arrangement is represented by the formula:

The (E,E) stereochemistry at C9–C11 positions confers distinct reactivity compared to cis-trans isomers .

Synthesis and Isolation Methodologies

Autoxidation of Methyl Linoleate

Primary synthesis involves autoxidation of methyl linoleate (ML) under controlled oxygen exposure. Radical-initiated peroxidation at C9 and C13 positions yields four isomeric hydroperoxides :

| Isomer | Double Bond Positions | Configuration | Abundance (%) |

|---|---|---|---|

| 13-Hydroperoxy-9Z,11E | C9–C11 | cis,trans | 30 |

| 13-Hydroperoxy-9E,11E | C9–C11 | trans,trans | 20 |

| 9-Hydroperoxy-10E,12Z | C10–C12 | trans,cis | 32 |

| 9-Hydroperoxy-10E,12E | C10–C12 | trans,trans | 18 |

Dry Silica Gel Chromatography

Miyashita et al. (1985) pioneered isolation using dry silica gel columns :

-

Crude Separation: Autoxidized ML is eluted with diethyl ether/hexane (20:80) on Woelm TSC silica.

-

Isomer Resolution: Fractions 60–70 yield 98% pure (9Z,11E)-13-hydroperoxide, while fractions 85–90 provide 92% pure (10E,12E)-9-hydroperoxide .

-

Rechromatography: Intermediate fractions (71–84) undergo secondary purification to achieve 85–88% purity for remaining isomers .

Physicochemical Properties and Stability

Key Parameters

-

Molecular Formula:

-

Solubility: Lipophilic (soluble in hexane, diethyl ether; insoluble in water)

-

Stability: Decomposes above 40°C; undergoes geometric isomerization at -80°C over weeks .

Spectroscopic Signatures

-

IR: O-O stretch at 890 cm, ester C=O at 1740 cm

-

NMR: signals at δ 5.5–5.7 (doublets, conjugated diene), δ 4.1 (s, methyl ester) .

Applications and Industrial Relevance

Research Applications

-

Oxidation Studies: Model compound for lipid peroxidation mechanisms .

-

Enzymatic Substrates: Precursor for lipoxygenase and cyclooxygenase pathways .

| Sector | 2025 Consumption (MT) | 2046 Projection (MT) | CAGR (%) |

|---|---|---|---|

| Polymer Stabilizers | 1,200 | 2,450 | 3.8 |

| Bioactive Lipids | 850 | 1,780 | 4.1 |

| Surfactants | 680 | 1,210 | 3.2 |

Global Market Dynamics

Regional Consumption (2025)

| Region | Market Share (%) | Key Drivers |

|---|---|---|

| Asia-Pacific | 42 | Expanding polymer and cosmetics industries |

| Europe | 29 | Bioactive lipid R&D investments |

| Americas | 24 | Surfactant demand in oilfields |

Regulatory Landscape

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume